molecular formula C17H10F6N2O B3032036 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol CAS No. 955315-33-0

6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol

Cat. No.: B3032036
CAS No.: 955315-33-0
M. Wt: 372.26 g/mol
InChI Key: ASDDZKNGQMDDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol is a fluorinated heterocyclic compound It is characterized by the presence of trifluoromethyl groups at positions 2 and 8 on the quinoline ring, and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,8-bis(trifluoromethyl)quinoline with pyridine-3-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted quinoline derivatives .

Scientific Research Applications

6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,8-Bis-trifluoromethyl-quinolin-4-yl-pyridin-2-yl-methanol: A similar compound with a methanol group instead of a hydroxyl group.

    2,8-Bis-trifluoromethyl-quinolin-4-yl-pyridin-2-yl-methanone: A ketone derivative of the original compound.

Uniqueness

6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol is unique due to its specific structural features, including the position of the trifluoromethyl groups and the presence of a hydroxyl group.

Properties

IUPAC Name

6-[[2,8-bis(trifluoromethyl)quinolin-4-yl]methyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O/c18-16(19,20)13-3-1-2-12-9(6-10-4-5-11(26)8-24-10)7-14(17(21,22)23)25-15(12)13/h1-5,7-8,26H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDDZKNGQMDDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CC3=NC=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588858
Record name 6-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]methyl}pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955315-33-0
Record name 6-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]methyl}pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol
Reactant of Route 2
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol
Reactant of Route 4
Reactant of Route 4
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol
Reactant of Route 5
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol
Reactant of Route 6
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.